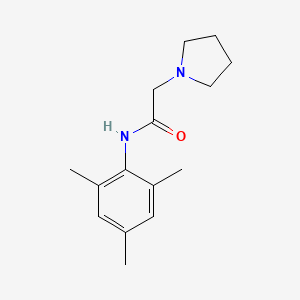![molecular formula C23H27N3O2 B4396097 1-(2-ethylphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4396097.png)
1-(2-ethylphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione
Overview
Description
1-(2-ethylphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione, also known as N-(2-ethylphenyl)-N'-(4-(piperidin-1-yl)phenyl)malonamide (EPPM), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPM belongs to the class of malonamide derivatives, which have been shown to possess various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of EPPM is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. EPPM has been shown to enhance the activity of GABA receptors, resulting in the inhibition of neuronal activity and the prevention of seizures.
Biochemical and Physiological Effects:
EPPM has been shown to possess various biochemical and physiological effects, including anticonvulsant, analgesic, anti-inflammatory, and neuroprotective effects. EPPM has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders.
Advantages and Limitations for Lab Experiments
EPPM has several advantages for scientific research, including its high purity and stability, which make it suitable for various experimental procedures. However, EPPM also has some limitations, including its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the scientific research of EPPM, including:
1. Further investigation of the mechanism of action of EPPM to better understand its therapeutic potential.
2. Development of new derivatives of EPPM with improved pharmacological properties.
3. Evaluation of the safety and efficacy of EPPM in clinical trials for the treatment of neurological disorders.
4. Investigation of the potential use of EPPM in the treatment of other diseases, such as cancer and inflammation.
Conclusion:
In conclusion, EPPM is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPM has been shown to possess various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of EPPM and its potential use in the treatment of neurological disorders.
Scientific Research Applications
EPPM has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. EPPM has been shown to possess anticonvulsant and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
1-(2-ethylphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-17-8-4-5-9-21(17)26-22(27)16-20(23(26)28)24-18-10-12-19(13-11-18)25-14-6-3-7-15-25/h4-5,8-13,20,24H,2-3,6-7,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKFYOVWZRQPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-dimethyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate](/img/structure/B4396024.png)

![4-benzyl-1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4396034.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396041.png)



![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4396081.png)

![N-(3,4-dichlorophenyl)-2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4396084.png)

![(3,4-diethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B4396096.png)

![1-[(2-chlorobenzyl)sulfonyl]indoline](/img/structure/B4396106.png)